1,1-Difluoro-5-azaspiro[2.5]octane
Overview
Description
1,1-Difluoro-5-azaspiro[2.5]octane is a unique chemical compound. It is a solid substance . The SMILES string for this compound is FC1(CC12CCCNC2)F.Cl .
Molecular Structure Analysis
The molecular formula of this compound is C7H12ClF2N . Its molecular weight is 183.6266864 . The InChI string for this compound is InChI=1S/C7H11F2N/c8-7(9)4-6(7)2-1-3-10-5-6/h10H,1-5H2 .Scientific Research Applications
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, including those with structures similar to 1,1-Difluoro-5-azaspiro[2.5]octane, undergo microbial and abiotic degradation processes in the environment. These processes can lead to the formation of perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), which are of significant concern due to their persistence and toxicological profiles. Understanding the degradation pathways and half-lives of these precursors is critical for assessing their environmental fate and impacts (Liu & Avendaño, 2013).
Environmental and Health Impacts
The widespread use and environmental persistence of PFASs, including potential analogs of this compound, have raised concerns about their impact on human health and ecosystems. Studies on the environmental distribution, bioaccumulation, and toxicological effects of these substances are essential for risk assessment and management. For instance, fluorinated alternatives to long-chain PFCAs and PFSAs are being investigated to mitigate some of these impacts, although the safety of these alternatives remains uncertain (Wang et al., 2013).
Analytical and Monitoring Techniques
Advancements in analytical techniques, such as X-ray absorption spectroscopy, have improved our ability to detect and speciate metalloids in environmental samples, which is relevant for understanding the environmental behavior of complex fluorinated compounds like this compound. These techniques contribute to bridging knowledge gaps in the environmental monitoring and assessment of PFASs and their precursors (Gräfe et al., 2014).
Potential for Biotechnological Applications
The exploration of microbial degradation pathways for polyfluoroalkyl chemicals hints at the potential for bioremediation strategies to mitigate environmental contamination. Research into the biodegradability of these compounds, including the identification of novel degradation intermediates and products, is crucial for developing effective remediation technologies (Liu & Avendaño, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.5]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)4-6(7)2-1-3-10-5-6/h10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBRUMTUBKORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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